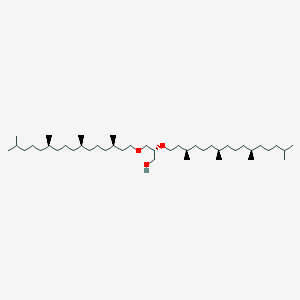

2,3-DI-Phytanyl-glycerol

Description

Properties

Molecular Formula |

C43H88O3 |

|---|---|

Molecular Weight |

653.2 g/mol |

IUPAC Name |

(2R)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-1-ol |

InChI |

InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41-,42-,43-/m1/s1 |

InChI Key |

ISDBCJSGCHUHFI-UMZPFTBHSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Isomeric SMILES |

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](CO)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Synonyms |

2,3-di-O-phytanyl-sn-glycerol archaeol lipid |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Peculiarities of 2,3 Di Phytanyl Glycerol

Core Glycerol (B35011) Backbone Configuration (sn-2,3)

A defining characteristic of 2,3-di-phytanyl-glycerol, and indeed a hallmark of archaeal lipids, is the stereochemical configuration of its glycerol backbone. mdpi.combiorxiv.org The phytanyl chains are attached to the second and third carbons of the glycerol molecule, designated as the sn-2 and sn-3 positions. mdpi.comresearchgate.netresearchgate.net This stands in stark contrast to the lipids found in bacteria and eukaryotes, which feature fatty acids linked at the sn-1 and sn-2 positions of the glycerol backbone. mdpi.comnih.gov The absolute stereochemistry of this core lipid from the halophilic archaeon Halobacterium halobium has been unequivocally confirmed as sn-2,3-di-O-phytanyl glycerol. tandfonline.comtandfonline.com This specific arrangement is not a trivial distinction; it is a fundamental divergence in the biosynthetic pathways of these domains of life and is considered a key adaptation that contributes to the stability of archaeal membranes. mdpi.comnih.gov

Isoprenoid Phytanyl Chain Architecture

The hydrophobic tails of 2,3-di-phytanyl-glycerol are not simple, linear fatty acids. Instead, they are complex isoprenoid chains known as phytanyl groups. researchgate.net These chains are constructed from repeating five-carbon isoprene (B109036) units and possess unique structural features that are critical to their function. rug.nl

Methyl Branching and Saturation

Phytanyl chains are characterized by their branched nature, with methyl groups extending from the main carbon chain at regular intervals. mdpi.combiorxiv.org Specifically, a phytanyl chain is a 2,6,10,14-tetramethylhexadecane structure. researchgate.net This extensive methyl branching disrupts the close packing that would be seen with linear acyl chains, thereby influencing membrane fluidity. frontiersin.org

A crucial feature of the phytanyl chains in 2,3-di-phytanyl-glycerol is their complete saturation. walshmedicalmedia.comresearchgate.net Unlike the unsaturated fatty acids often found in bacterial and eukaryotic membranes, which contain one or more double bonds, the phytanyl chains are fully hydrogenated. This saturation contributes significantly to the rigidity and stability of the archaeal membrane, making it less permeable to ions and more resistant to oxidative damage. mdpi.comgoogle.comnih.gov The combination of methyl branching and saturation allows archaeal membranes to maintain a stable, fluid state over a very wide range of temperatures. rug.nlfrontiersin.org

Ether Linkage Configuration and Stability

Perhaps the most significant chemical feature distinguishing archaeal lipids like 2,3-di-phytanyl-glycerol is the ether linkage that connects the phytanyl chains to the glycerol backbone. mdpi.combiorxiv.orgwalshmedicalmedia.com This is in sharp contrast to the ester linkages found in the lipids of bacteria and eukaryotes. mdpi.comnih.gov

The ether bond (C-O-C) is chemically much more stable and resistant to hydrolysis over a wide range of pH and temperatures compared to the ester bond (C-O-C=O). nih.govwalshmedicalmedia.comnih.gov This enhanced stability is a major adaptation for archaea living in extreme environments, such as those with high temperatures, extreme pH levels, or high salinity, where ester-linked lipids would be more susceptible to degradation. researchgate.netnih.gov The ether linkages also contribute to a tighter packing of the lipid molecules within the membrane, which reduces the permeability of the membrane to protons and other ions, a crucial feature for maintaining cellular integrity in harsh conditions. mdpi.comnih.gov

Biosynthesis and Enzymology of 2,3 Di Phytanyl Glycerol

Precursor Pathways for Isoprenoid Chain Formation

The phytanyl chains of 2,3-di-phytanyl-glycerol are constructed from five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). frontiersin.org The synthesis of these fundamental building blocks is a critical initial stage in the formation of the final lipid structure.

Mevalonate (B85504) Pathway Contribution to Phytanyl Chains

In archaea, the primary route for the synthesis of IPP and DMAPP is the mevalonate (MVA) pathway. nih.govnih.gov This pathway utilizes acetyl-CoA as the initial carbon source. nih.gov Through a series of enzymatic reactions, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then further condensed with another acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org HMG-CoA is subsequently reduced to mevalonate. nih.gov

From mevalonate, the pathway proceeds through phosphorylation and decarboxylation steps to yield IPP. frontiersin.org An isomerase then converts a portion of the IPP to DMAPP. frontiersin.org These two C5 units, IPP and DMAPP, serve as the foundational blocks for the sequential condensation reactions that build the longer isoprenoid chains. nih.gov Specifically, the C20 geranylgeranyl diphosphate (B83284) (GGPP) is synthesized, which is the direct precursor to the phytanyl chains. nih.govresearchgate.net Studies using isotopically labeled mevalonate have confirmed its high incorporation into the phytanyl chains of archaeal lipids, demonstrating the central role of the MVA pathway in this process. jst.go.jpcdnsciencepub.com While a classical MVA pathway is known in eukaryotes, archaea possess a modified version with some distinct enzymes. nih.govnih.gov

Glycerol (B35011) Backbone Attachment Mechanisms

The attachment of the isoprenoid chains to a glycerol backbone via ether linkages is a hallmark of archaeal lipids. This process involves specific enzymes that ensure the correct stereochemistry and linkage.

Initial Alkylation Steps

The formation of the ether bonds begins with the condensation of the glycerol backbone and the isoprenoid chains. The enzyme responsible for the first ether bond formation is geranylgeranylglycerol phosphate (B84403) synthase (GGGPS), which catalyzes the reaction between sn-glycerol-1-phosphate (B1203117) (G1P) and geranylgeranyl diphosphate (GGPP) to form 3-O-geranylgeranyl-sn-glyceryl-1-phosphate (GGGP). nih.govfrontiersin.orgnih.gov The second geranylgeranyl chain is then attached by di-O-geranylgeranylglyceryl diphosphate (DGGGP) synthase, resulting in the formation of 2,3-di-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP). nih.govfrontiersin.org

Stereospecificity of Glycerol-Isoprenoid Condensation

A crucial aspect of archaeal lipid biosynthesis is the stereochemistry of the glycerol backbone. Unlike bacteria and eukarya which utilize sn-glycerol-3-phosphate (G3P), archaea use sn-glycerol-1-phosphate (G1P). nih.govmdpi.com This distinct stereoconfiguration is established by the enzyme G1P dehydrogenase, which reduces dihydroxyacetone phosphate (DHAP) to G1P. nih.govnih.gov This enzyme is evolutionarily distinct from the G3P dehydrogenase found in bacteria and eukaryotes. nih.gov

The subsequent condensation of the isoprenoid chains to the G1P backbone maintains this stereochemistry. While the archaeal GGGPS shows a preference for G1P, it can also utilize G3P, albeit with lower efficiency. researchgate.netpnas.org However, in vivo studies have shown that the resulting archaeal lipids possess the G1P configuration, indicating a selection for the correct backbone by the biosynthetic machinery. pnas.org Tracer studies using stereospecifically labeled glycerol have demonstrated that the formation of the ether linkage at the C-2 position of glycerol occurs with an inversion of stereochemistry. acs.org

Enzymatic Saturation of Geranylgeranyl Chains to Phytanyl Chains

The final step in the formation of the 2,3-di-phytanyl-glycerol core is the saturation of the unsaturated geranylgeranyl chains of DGGGP. This hydrogenation process is critical for the stability of the archaeal membrane, conferring resistance to hydrolysis and oxidation, which is particularly important for archaea thriving in extreme environments. nih.govnih.gov

Role of Digeranylgeranylglycerophospholipid Reductase (DGGR)

The enzyme responsible for the saturation of the geranylgeranyl chains is digeranylgeranylglycerophospholipid reductase (DGGR). nih.govuniprot.org This FAD-dependent flavoprotein catalyzes the hydrogenation of the double bonds in the isoprenoid chains of DGGGP to form 2,3-di-O-phytanylglyceryl phosphate, also known as archaetidic acid. nih.govnih.govuniprot.orguniprot.org DGGR is a member of the geranylgeranyl reductase (GGR) family, which is also found in bacteria and plants. nih.govnih.gov

Mechanistic Insights into DGGR Catalysis (e.g., FAD-mediated reduction)

The saturation of the geranylgeranyl chains in the precursor molecule, 2,3-di-O-geranylgeranyl-sn-glycerol-1-phosphate (DGGGP), to form 2,3-di-O-phytanyl-sn-glycerol-1-phosphate is a critical step in the biosynthesis of archaeal membrane lipids. ebi.ac.uk This hydrogenation reaction is catalyzed by the enzyme digeranylgeranylglycerophospholipid reductase (DGGR). ebi.ac.uk DGGR is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor to mediate the reduction process. ebi.ac.uk

The crystal structure of DGGR from the thermophilic archaeon Thermoplasma acidophilum has been determined, providing significant insights into its catalytic mechanism. ebi.ac.uk The structure reveals that DGGR belongs to the p-hydroxybenzoate hydroxylase (PHBH) superfamily of flavoproteins, which includes a wide range of enzymes with diverse functions. ebi.ac.uk The FAD cofactor is bound within the enzyme's active site, positioned to accept electrons and subsequently transfer them to the substrate.

The catalytic cycle of DGGR is believed to involve the following key steps:

Reductive Half-Reaction: The FAD cofactor is first reduced to FADH₂ by an electron donor, typically NADPH or NADH. This reduction primes the flavin for its role in catalysis.

Substrate Binding: The unsaturated lipid substrate, DGGGP, binds to the active site of the enzyme in proximity to the reduced FADH₂.

Oxidative Half-Reaction: The FADH₂ then transfers a hydride (a proton and two electrons) to one of the double bonds of the geranylgeranyl chain. This process is repeated for all eight double bonds across the two lipid chains, leading to their complete saturation. The FAD is regenerated in its oxidized state, ready for another catalytic cycle.

The saturation of the hydrocarbon chains by DGGR is crucial for the stability of archaeal membranes, conferring resistance to hydrolysis and oxidation and enabling these organisms to thrive in extreme environments. ebi.ac.uk The enzyme's structure provides a framework for understanding its substrate specificity and the intricate process of FAD-mediated hydrogenation in lipid biosynthesis. ebi.ac.uk

Stereospecificity of Hydrogen Addition During Saturation

The reduction of the double bonds in the geranylgeranyl chains by DGGR is a stereospecific process. Studies involving the recombinant DGGR from Thermoplasma acidophilum and analysis of the reaction product using nuclear magnetic resonance (NMR) spectroscopy have demonstrated that the addition of hydrogen atoms across the double bonds occurs in a syn manner. ebi.ac.uk

This syn-addition implies that both hydrogen atoms are added to the same face of the double bond. This stereochemical control is a hallmark of many enzyme-catalyzed reactions and ensures the formation of a specific, biologically active stereoisomer of the phytanyl chain. The precise orientation of the substrate within the enzyme's active site relative to the FADH₂ cofactor dictates this stereospecific outcome. The syn-addition mechanism is crucial for producing the correct three-dimensional structure of the final 2,3-di-O-phytanyl-glycerol lipid, which is essential for the proper assembly and function of archaeal cell membranes.

Pathway Regulation and Genetic Determinants

The biosynthesis of 2,3-di-phytanyl-glycerol, also known as archaeol (B159478), is a complex, multi-step pathway governed by a specific set of genes and enzymes. nih.govnih.gov The regulation of this pathway is essential for maintaining membrane integrity and adapting to environmental changes. The genetic determinants for the core pathway have been identified in various archaea.

The initial steps involve the synthesis of the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then elongated to form geranylgeranyl diphosphate (GGPP) by GGPP synthase (gps). nih.gov The glycerol backbone is provided as sn-glycerol-1-phosphate (G1P), an enantiomer to the glycerol-3-phosphate used in bacteria and eukaryotes, which is formed from dihydroxyacetone phosphate (DHAP) by glycerol-1-phosphate dehydrogenase (G1PDH or egsA). nih.govnih.gov

The subsequent key steps are catalyzed by a series of enzymes that are unique to the archaeal ether lipid biosynthetic pathway:

First Ether Bond Formation: Geranylgeranyl-glyceryl phosphate (GGGP) synthase catalyzes the attachment of the first geranylgeranyl group from GGPP to the G1P backbone. nih.gov

Second Ether Bond Formation: Di-geranylgeranyl-glyceryl phosphate (DGGGP) synthase then attaches the second geranylgeranyl chain to form DGGGP. nih.gov

Saturation: Finally, as detailed previously, digeranylgeranylglycerophospholipid reductase (DGGR) reduces the unsaturated DGGGP to the fully saturated 2,3-di-O-phytanyl-sn-glycerol-1-phosphate (archaetidic acid). ebi.ac.uk

In some archaea, these diether lipids can be further modified to form tetraether lipids like glycerol dibiphytanyl glycerol tetraether (GDGT), a reaction catalyzed by a tetraether synthase (Tes). nih.govnih.gov The genes encoding these enzymes are often found in the genomes of archaea that produce these lipids. nih.govwur.nl For instance, the gene for DGGR (Ta0516m in T. acidophilum) has been cloned and expressed, confirming its function. ebi.ac.uk The regulation of the pathway can occur at the level of gene expression, where environmental conditions such as temperature may influence the transcription of genes involved in lipid synthesis. wur.nl The presence or absence of these key genes determines an organism's ability to synthesize archaeol and more complex tetraether lipids.

Key Enzymes and Genes in 2,3-DI-Phytanyl-glycerol Biosynthesis

| Enzyme | Abbreviation | Function | Corresponding Gene (Example) |

|---|---|---|---|

| Glycerol-1-phosphate Dehydrogenase | G1PDH | Forms the sn-glycerol-1-phosphate backbone. nih.govnih.gov | egsA nih.gov |

| GGPP Synthase | gps | Synthesizes the C20 isoprenoid chain precursor, GGPP. nih.gov | gps nih.gov |

| Geranylgeranyl-glyceryl phosphate Synthase | GGGP Synthase | Catalyzes the first ether bond formation. nih.gov | Not specified in results |

| Di-geranylgeranyl-glyceryl phosphate Synthase | DGGGP Synthase | Catalyzes the second ether bond formation. nih.gov | Not specified in results |

| Digeranylgeranylglycerophospholipid Reductase | DGGR | Saturates the geranylgeranyl chains to phytanyl chains. ebi.ac.uk | Ta0516m (T. acidophilum) ebi.ac.uk |

Functional Roles of 2,3 Di Phytanyl Glycerol in Archaeal Membrane Organization

Contribution to Membrane Stability under Extreme Environmental Conditions

The survival of archaea in extreme environments is intrinsically linked to the stability of their cell membranes, a property significantly influenced by 2,3-di-phytanyl-glycerol. This stability arises from several key molecular features that provide resistance to a range of environmental stressors, including high temperatures (thermophilicity), high salt concentrations (halophilicity), and high acidity (acidophilicity).

The core structure of 2,3-di-phytanyl-glycerol, also known as archaeol (B159478), consists of two phytanyl chains linked to a glycerol (B35011) backbone via ether bonds. nih.govnih.gov These ether linkages are chemically more robust and resistant to hydrolysis over a wide pH range compared to the ester bonds found in the lipids of bacteria and eukaryotes. nih.govfrontiersin.orgfrontiersin.org This inherent stability is crucial for archaea thriving in acidic or alkaline environments.

Furthermore, the phytanyl chains themselves, which are saturated isopranoid hydrocarbons, contribute to the membrane's resilience. nih.gov Their branched methyl groups increase the cross-sectional area of the lipid chains, which hinders overly tight packing that could lead to rigidity at low temperatures, while also providing a bulky, stable structure at high temperatures. frontiersin.org This structure imparts stability against peroxidation, a form of oxidative damage that can be prevalent in certain extreme habitats. nih.gov

Some archaea have membranes composed predominantly of diether lipids like 2,3-di-phytanyl-glycerol, even in hyperthermophilic conditions, challenging the long-held belief that only tetraether lipids could provide sufficient stability at very high temperatures. mdpi.com This suggests that the collective properties of diether lipids, including the ether linkages and phytanyl chains, are sufficient to maintain membrane integrity under extreme heat.

Influence on Membrane Permeability and Fluidity Dynamics

The dynamic nature of the cell membrane, characterized by its permeability and fluidity, is critical for cellular function. 2,3-Di-phytanyl-glycerol plays a pivotal role in modulating these properties in archaeal membranes, ensuring they remain functional across a wide range of temperatures and chemical conditions.

Membrane fluidity refers to the viscosity of the lipid bilayer, which affects the movement of proteins and other molecules within the membrane. wikipedia.org The branched nature of the phytanyl chains in 2,3-di-phytanyl-glycerol prevents the lipids from packing too closely together. frontiersin.org This is particularly important for maintaining membrane fluidity at lower temperatures, preventing the membrane from becoming overly rigid. Conversely, at high temperatures, the bulky nature of these chains helps to maintain membrane integrity and prevent excessive fluidity.

The ether linkages also contribute to a tighter packing of the polar headgroups of the lipids, which can reduce the permeability of the membrane to ions and other small molecules. frontiersin.orgmdpi.com Studies have shown that liposomes made from archaeal lipids exhibit very low ion leakage, even at high temperatures, highlighting the importance of the isoprenoid chains in membrane stability and low permeability. nih.gov This reduced permeability is a crucial adaptation for archaea, as it helps them maintain their internal cellular environment in the face of extreme external conditions, such as high salt concentrations or acidic pH.

| Property | Influence of 2,3-Di-Phytanyl-glycerol | Reference |

| Permeability | Ether linkages and branched phytanyl chains lead to tighter packing and reduced permeability to ions and small molecules. | frontiersin.orgmdpi.comnih.gov |

| Fluidity | Branched phytanyl chains prevent overly dense packing, maintaining fluidity at low temperatures and providing stability at high temperatures. | frontiersin.orgwikipedia.org |

Role in the Formation of Bilayer and Monolayer Architectures

Archaeal membranes can exhibit two primary architectural forms: a lipid bilayer or a lipid monolayer. 2,3-Di-phytanyl-glycerol is a fundamental component of both structures.

However, in many extremophilic archaea, a more robust monolayer architecture is observed. This monolayer is formed by tetraether lipids, which are essentially two 2,3-di-phytanyl-glycerol molecules that have been covalently linked head-to-head. frontiersin.org This creates a single molecule that spans the entire width of the membrane. The precursor to these tetraether lipids is 2,3-di-phytanyl-glycerol. nih.gov The formation of a monolayer provides exceptional stability, as the covalently linked lipid tails are less susceptible to separation under extreme heat or chemical stress. frontiersin.orgresearchgate.net

Even in archaea with predominantly monolayer membranes, diether lipids like 2,3-di-phytanyl-glycerol are often present. The ratio of diether to tetraether lipids can be adjusted by the organism in response to environmental changes, such as temperature, providing a mechanism to fine-tune membrane properties. frontiersin.org

| Membrane Architecture | Role of 2,3-Di-Phytanyl-glycerol | Reference |

| Bilayer | Assembles into a classic lipid bilayer structure. | mdpi.comresearchgate.net |

| Monolayer | Serves as the precursor for the formation of membrane-spanning tetraether lipids. | frontiersin.orgnih.gov |

Interactions with Membrane Proteins and Other Lipid Components

The archaeal membrane is not simply a passive barrier but a dynamic matrix that houses a variety of proteins essential for cellular processes. The physical properties of the membrane, dictated by lipids like 2,3-di-phytanyl-glycerol, are crucial for the proper functioning of these embedded proteins.

The fluidity and thickness of the membrane, influenced by the packing of the phytanyl chains, can affect the conformation and activity of membrane proteins. mdpi.com For a protein to function correctly, the surrounding lipid environment must be compatible with its structure. The unique chemical nature of archaeal lipids, including the ether linkages and isoprenoid chains, likely co-evolved with archaeal membrane proteins to ensure optimal interaction and function.

Derivatives and Complex Archaeal Lipids Originating from 2,3 Di Phytanyl Glycerol

Glycerophospholipids

Glycerophospholipids are major components of archaeal membranes, where the hydroxyl group at the sn-1 position of the 2,3-di-phytanyl-glycerol backbone is esterified to a phosphate (B84403) group, which in turn is linked to various polar head groups. nih.gov These lipids play a vital role in maintaining membrane fluidity and permeability. mdpi.com

2,3-DI-Phytanyl-sn-glycerol-1-phosphate (Archaetidic Acid)

2,3-DI-Phytanyl-sn-glycerol-1-phosphate, also known as archaetidic acid, is the simplest and most fundamental archaeal glycerophospholipid. nih.gov It is the direct precursor for the biosynthesis of other more complex glycerophospholipids. nih.gov The synthesis of archaetidic acid involves the enzymatic transfer of two geranylgeranyl groups from geranylgeranyl pyrophosphate (GGPP) to the sn-2 and sn-3 positions of glycerol-1-phosphate, followed by the reduction of the double bonds in the geranylgeranyl chains to form the saturated phytanyl chains. nih.gov

The stereochemistry of the glycerol (B35011) backbone in archaeal lipids is sn-glycerol-1-phosphate (B1203117), which is the enantiomer of the sn-glycerol-3-phosphate backbone found in bacterial and eukaryotic phospholipids (B1166683). nih.govwikipedia.org This unique stereochemistry is a defining characteristic of archaeal lipids. nih.gov

Table 1: Key Features of Archaetidic Acid

| Feature | Description |

| Core Structure | 2,3-di-O-phytanyl-sn-glycerol |

| Phosphate Position | sn-1 of the glycerol backbone |

| Backbone Stereochemistry | sn-glycerol-1-phosphate |

| Hydrocarbon Chains | Two C20 phytanyl chains |

| Linkage | Ether bonds |

| Biosynthetic Precursor | CDP-archaeol |

Phosphatidylglycerol Analogues

Archaeal phosphatidylglycerol (PG) analogues are formed by the attachment of a glycerol head group to the phosphate of archaetidic acid. researchgate.netresearchgate.net These are among the most abundant phospholipids in many archaeal species. researchgate.net The biosynthesis of archaeal PG involves the transfer of a glycerophosphate moiety from CDP-glycerol to archaetidic acid, a reaction catalyzed by archaetidylglycerol synthase (AGS). nih.gov

These PG analogues contribute significantly to the negative charge of the archaeal membrane surface and are involved in maintaining membrane stability. researchgate.net In some halophilic archaea, a derivative, phosphatidylglycerophosphate methyl ester (PGP-Me), is a major polar lipid. researchgate.netresearchgate.net

Phosphatidylcholine Analogues (e.g., 2,3-Di-O-phytanyl-sn-glycero-1-phosphocholine)

While phosphatidylcholine (PC) is a major phospholipid in eukaryotes and some bacteria, its archaeal analogue, 2,3-di-O-phytanyl-sn-glycero-1-phosphocholine, is less common but has been identified in certain methanogenic archaea. wikipedia.orgnih.gov The presence of a phosphocholine (B91661) head group in archaeal lipids suggests a shared evolutionary origin of the enzymes involved in polar head group attachment across the domains of life. nih.gov

The synthesis of archaeal phosphatidylcholine can occur through pathways analogous to those in bacteria, involving either the methylation of a phosphatidylethanolamine (B1630911) precursor or the direct condensation of choline (B1196258) with a CDP-activated archaeol (B159478). nih.gov

Cardiolipin (B10847521) Analogues (Bisphosphatidylglycerol)

Cardiolipins are dimeric phospholipids that are found in the membranes of all three domains of life. nih.gov In archaea, the cardiolipin analogue, bisphosphatidylglycerol (BPG), consists of two archaetidic acid moieties linked by a glycerol molecule. nih.govnih.gov The structure of archaeal BPG is sn-2,3-di-O-phytanyl-1-phosphoglycerol-3-phospho-sn-di-O-phytanylglycerol. nih.gov

These cardiolipin analogues are thought to play a role in the structural organization of membranes, the function of membrane proteins, and adaptation to osmotic stress. nih.govresearchgate.net Studies on halophilic archaea have shown that the levels of cardiolipin analogues can change in response to variations in salt concentration, suggesting a role in osmoadaptation. researchgate.net A promiscuous archaeal cardiolipin synthase has been identified that can produce a variety of cardiolipin structures, indicating a potential for archaea to modify their membrane composition in response to environmental changes. nih.govrug.nl

Glycolipids and Glycophospholipids

In addition to phospholipids, archaeal membranes also contain a variety of glycolipids and glycophospholipids, where one or more sugar residues are attached to the core diether lipid. nih.gov

Diglycosyl Diethers

Diglycosyl diethers are common glycolipids in archaea, consisting of two sugar units linked to the sn-1 position of 2,3-di-phytanyl-glycerol. researchgate.net The sugar composition of these glycolipids can vary between different archaeal species and can include glucose, galactose, and mannose. nih.gov In some cases, these glycolipids can be further modified, for example, by sulfation. researchgate.net

These glycolipids contribute to the stability of the archaeal membrane, particularly under conditions of high temperature and extreme pH, by forming a network of hydrogen bonds between the sugar headgroups. zju.edu.cn

Table 2: Summary of 2,3-DI-Phytanyl-glycerol Derivatives

| Derivative Class | Specific Example | Key Structural Feature | Primary Function |

| Glycerophospholipids | 2,3-DI-Phytanyl-sn-glycerol-1-phosphate (Archaetidic Acid) | Phosphate group at sn-1 position | Precursor for other phospholipids |

| Phosphatidylglycerol Analogues | Glycerol head group attached to phosphate | Membrane stability, surface charge | |

| Phosphatidylcholine Analogues | Choline head group attached to phosphate | Membrane composition (less common) | |

| Cardiolipin Analogues (Bisphosphatidylglycerol) | Two archaetidic acid units linked by glycerol | Membrane organization, osmoadaptation | |

| Glycolipids | Diglycosyl Diethers | Two sugar units at sn-1 position | Membrane stability through hydrogen bonding |

Sulfated Glycolipids

In addition to phospholipids, the membranes of many archaea contain a significant proportion of glycolipids and sulfated glycolipids. These molecules are formed by the attachment of carbohydrate moieties to the C-1 hydroxyl group of the 2,3-di-phytanyl-glycerol core. The biosynthesis of these glycolipids involves the sequential action of glycosyltransferases, which transfer sugar residues from activated donors like UDP-sugars to the lipid acceptor.

Some haloarchaea, such as Haloferax volcanii, possess sulfated glycolipids as major components of their cell membranes. One such identified compound is a sulfated diglycosyl diether lipid (SGL-1), with the structure 6′-HSO3-D-Manp-α-1,2-D-Glcp-α-1,1-archaeol researchgate.net. The sulfation of the sugar head group introduces a negative charge, which is thought to play a role in maintaining membrane stability and function in high-salt environments. While the specific enzymes responsible for the sulfation of these archaeal glycolipids have not been fully characterized, it is presumed to involve a sulfotransferase that transfers a sulfate (B86663) group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the terminal sugar residue of the glycolipid mdpi.com.

| Organism | Sulfated Glycolipid Example | Core Lipid | Carbohydrate Moiety | Reference |

|---|---|---|---|---|

| Haloferax volcanii | SGL-1 | 2,3-di-O-phytanyl-sn-glycerol (Archaeol) | 6′-sulfated mannosyl-glucose | researchgate.net |

Glycerol Dialkyl Glycerol Tetraethers (GDGTs) and Related Lipids

Glycerol dialkyl glycerol tetraethers (GDGTs) are a hallmark of many archaeal membranes, particularly those of thermophiles and acidophiles. These tetraether lipids are formed by the head-to-head covalent linkage of the phytanyl chains of two 2,3-di-phytanyl-glycerol molecules, creating a membrane-spanning monolayer that provides exceptional stability under extreme conditions.

Formation from Diether Precursors

The biosynthesis of GDGTs proceeds from diether precursors, specifically archaeol (2,3-di-O-phytanyl-sn-glycerol) wikipedia.org. For a long time, the enzymatic machinery responsible for this remarkable C-C bond formation was unknown. Recent research has identified a key enzyme, named tetraether synthase (Tes) or GDGT-macrocyclic archaeol synthase (GDGT-MAS), which belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes pdbj.orgresearchgate.netnih.gov.

This enzyme catalyzes the formation of a C-C bond between the terminal methyl groups of the two phytanyl chains of two separate archaeol molecules. The reaction is proposed to proceed via a radical mechanism initiated by the reductive cleavage of SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the terminal methyl group of a phytanyl chain, creating a substrate radical. A subsequent coupling of two such radicals results in the formation of the biphytanyl chain that spans the membrane nih.govresearchgate.net.

Macrocyclic Archaetidic Acid and GDGT-MAS Synthesis

The enzyme GDGT-MAS is also responsible for the synthesis of another important class of archaeal lipids, the macrocyclic archaeols wikipedia.org. In this case, instead of an intermolecular reaction between two archaeol molecules, an intramolecular cyclization occurs within a single archaeol molecule. The enzyme facilitates the head-to-head linkage of the two phytanyl chains of the same molecule, forming a 36-membered ring wikipedia.orgnih.gov.

It is understood that GDGT-MAS acts on the fully saturated diether lipid, archaeol, or its phosphorylated form, archaetidic acid (2,3-di-O-phytanyl-sn-glyceryl-1-phosphate) nih.gov. Therefore, "macrocyclic archaeatidic acid" can be considered the direct product of the intramolecular cyclization of archaetidic acid catalyzed by GDGT-MAS. This macrocyclic lipid can then be further modified with different polar head groups. Both macrocyclic archaeol and GDGTs can be produced by the same GDGT-MAS enzyme, with macrocyclic archaeol often being a significant byproduct of the GDGT synthesis reaction nih.gov.

| Enzyme | Substrate(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| GDGT-MAS / Tes | Two molecules of Archaeol/Archaetidic Acid | Glycerol Dialkyl Glycerol Tetraether (GDGT) | Intermolecular C-C bond formation | pdbj.orgresearchgate.net |

| One molecule of Archaeol/Archaetidic Acid | Macrocyclic Archaeol/Macrocyclic Archaetidic Acid | Intramolecular C-C bond formation | wikipedia.orgnih.gov |

Non-Glycerol Backbone Tetraether Lipids (e.g., Butanetriol and Pentanetriol-based Lipids)

Recently, novel tetraether lipids with backbones other than glycerol have been discovered in certain archaea, such as the methanogen Methanomassiliicoccus luminyensis asm.orgnih.gov. These include butanetriol dialkyl glycerol tetraethers (BDGTs) and pentanetriol (B14693764) dialkyl glycerol tetraethers (PDGTs), where one of the glycerol moieties is replaced by a four-carbon butanetriol or a five-carbon pentanetriol, respectively copernicus.org.

Initial hypotheses suggested that these lipids might arise from different precursor molecules during the initial stages of lipid biosynthesis. However, stable isotope labeling experiments have demonstrated that BDGTs and PDGTs are formed through the post-synthetic modification of existing GDGTs asm.orgresearchgate.net. The biosynthesis of these unusual lipids involves the enzymatic methylation of the glycerol backbone of a GDGT molecule asm.org. This reaction is likely catalyzed by a radical SAM enzyme that transfers one or two methyl groups from S-adenosylmethionine (SAM) to the C-3 position of the glycerol backbone, extending the carbon chain to form butanetriol or pentanetriol, respectively asm.org. This discovery highlights a novel mechanism for the diversification of archaeal membrane lipids.

| Lipid Type | Structural Feature | Biosynthetic Origin | Proposed Enzyme Type | Reference |

|---|---|---|---|---|

| Butanetriol Dialkyl Glycerol Tetraether (BDGT) | One glycerol backbone replaced by butanetriol | Post-synthetic methylation of a GDGT glycerol backbone | Radical SAM methyltransferase | asm.orgresearchgate.net |

| Pentanetriol Dialkyl Glycerol Tetraether (PDGT) | One glycerol backbone replaced by pentanetriol | Post-synthetic double methylation of a GDGT glycerol backbone | Radical SAM methyltransferase | asm.org |

Analytical Methodologies for the Research and Characterization of 2,3 Di Phytanyl Glycerol

Extraction and Derivatization Techniques for Archaeal Lipids

The robust nature of archaeal lipids, including 2,3-di-phytanyl-glycerol, stems from the ether linkages connecting the phytanyl chains to the glycerol (B35011) backbone. This stability requires specific extraction and derivatization protocols.

A common initial step involves the extraction of total lipids from a sample matrix, which can be either cultured archaea or environmental samples. researchgate.netmdpi.com The modified Bligh-Dyer method is a predominant liquid-liquid extraction technique used for this purpose. researchgate.netmdpi.com This method typically employs a solvent system of chloroform (B151607), methanol, and water to partition the lipids into an organic phase. researchgate.net For archaea from high-salt environments, a variation of this method uses a binary organic solvent mixture of chloroform and methanol. mdpi.com

Soxhlet extraction is another effective method, particularly for solid samples. This technique uses a continuous flow of a solvent mixture, such as dichloromethane (B109758) (DCM) and methanol, at elevated temperatures over an extended period (24–72 hours) to extract the lipids. mdpi.com

Once the total lipids are extracted, the polar head groups attached to the glycerol backbone often need to be removed to isolate the 2,3-di-phytanyl-glycerol core. Acid hydrolysis is a frequently used method to cleave these polar head groups without disrupting the stable ether bonds. nih.gov

For certain analytical techniques like Gas Chromatography (GC), derivatization is a necessary step to increase the volatility and thermal stability of 2,3-di-phytanyl-glycerol. researchgate.netphenomenex.blogyoutube.com Silylation is a common derivatization technique where the hydroxyl group of the glycerol backbone is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. phenomenex.blogunime.itsigmaaldrich.com

| Technique | Description | Typical Solvents/Reagents | Purpose |

| Modified Bligh-Dyer | A liquid-liquid extraction method for total lipids. | Chloroform, Methanol, Water | Extraction |

| Soxhlet Extraction | A continuous extraction method for solid samples. | Dichloromethane (DCM), Methanol | Extraction |

| Acid Hydrolysis | Cleavage of polar head groups from the lipid core. | Hydrochloric Acid (HCl) or Hydroiodic Acid (HI) | Isolation of Core Lipid |

| Silylation | A derivatization method to increase volatility for GC analysis. | BSTFA, TMCS | Derivatization |

Chromatographic Separation Methods

Following extraction and derivatization, chromatographic techniques are employed to separate 2,3-di-phytanyl-glycerol from other lipids and compounds in the extract.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of the volatile derivatives of 2,3-di-phytanyl-glycerol. unime.it The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The derivatized 2,3-di-phytanyl-glycerol, being less polar and more volatile, can be effectively separated from other lipid components. phenomenex.blog The retention time of the compound can be used for its identification by comparing it to that of a known standard. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of lipids without the need for derivatization. scarf.scot Both normal-phase and reversed-phase HPLC can be used for the analysis of 2,3-di-phytanyl-glycerol.

In Normal-Phase HPLC (NP-HPLC) , a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. nih.govnih.gov This method separates lipids based on the polarity of their head groups. For the separation of the core lipid, 2,3-di-phytanyl-glycerol, NP-HPLC can be used to fractionate it from more polar and non-polar lipids. nih.gov

Reversed-Phase HPLC (RP-HPLC) employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. thermofisher.comhplc.eu This technique separates lipids based on their hydrophobicity, which is determined by the length and saturation of the alkyl chains. thermofisher.com

| HPLC Mode | Stationary Phase | Mobile Phase Principle | Separation Basis |

| Normal-Phase (NP) | Polar (e.g., Silica) | Non-polar | Polarity |

| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar | Hydrophobicity |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the separation of lipids. researchgate.netrockefeller.edugerli.com In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, coated on a plate serves as the stationary phase. rockefeller.edu The sample is spotted at the bottom of the plate, which is then placed in a developing chamber containing a solvent system (mobile phase). The separation is based on the differential partitioning of the lipid components between the stationary and mobile phases. rockefeller.edu

For the separation of archaeal lipids, including 2,3-di-phytanyl-glycerol, various solvent systems can be employed. Two-dimensional TLC (2D-TLC) can enhance the resolution of complex lipid mixtures. nih.gov After separation, the lipid spots can be visualized using specific staining reagents. nih.gov

| TLC Solvent System | Composition (v/v/v) | Application |

| System 1 (1D) | Chloroform:Methanol:Water | General separation of polar lipids. nih.govavantiresearch.com |

| System 2 (1D) | Hexane:Diethyl ether:Acetic acid | Separation of non-polar lipids. researchgate.net |

| System 3 (2D - First Dimension) | Chloroform:Methanol:Water | Enhanced separation of complex lipid mixtures. nih.gov |

| System 4 (2D - Second Dimension) | Chloroform:Methanol:Acetic acid:Water | Enhanced separation of complex lipid mixtures. nih.gov |

Chiral Separation Protocols

The glycerol backbone of 2,3-di-phytanyl-glycerol has a specific stereochemistry (sn-2,3 configuration) which is a hallmark of archaeal lipids. nih.govresearchgate.net The separation of enantiomers (mirror-image isomers) is a significant challenge in lipid analysis. nih.gov Chiral chromatography is a specialized technique used to separate enantiomers. youtube.comphenomenex.comuhplcs.com

Chiral HPLC is the most common approach for this purpose. phenomenex.comuhplcs.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comuhplcs.com Another approach is to derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral stationary phase. aocs.org

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and identification of 2,3-di-phytanyl-glycerol. nih.govcas.cn MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the compound. cas.cn

When coupled with a chromatographic separation technique such as GC or HPLC, MS provides a powerful analytical platform (GC-MS or LC-MS). nih.gov Various ionization techniques can be used to generate ions from the 2,3-di-phytanyl-glycerol molecule. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in LC-MS that can produce intact molecular ions with minimal fragmentation. cas.cn

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of 2,3-di-phytanyl-glycerol and its derivatives. This soft ionization method is particularly well-suited for these lipids as it minimizes fragmentation, allowing for the determination of the intact molecular weight. In the study of archaeal lipids, ESI-MS is often used to desorb the molecules as lithiated adduct ions ([M+Li]+) or as deprotonated species such as [M-H]⁻ and [M-2H]²⁻. nih.govresearchgate.net For instance, the core ether lipid 2,3-di-O-phytanyl-sn-glycerol (C20, C20) can be identified by a precursor-ion at an m/z of 660 corresponding to the [M+Li]⁺ adduct. researchgate.net

One of the challenges in ESI-MS analysis of glycerol-containing compounds is the potential for signal suppression, especially at high glycerol concentrations. researchgate.netmadbarn.com This phenomenon can be attributed to the interaction of glycerol molecules with the analyte, creating a shielding effect that hinders the ionization process. madbarn.com To mitigate this, sample preparation often involves reducing the glycerol concentration through methods like dialysis. madbarn.com Additionally, optimizing instrumental parameters, such as the cone voltage, is crucial for obtaining a clear mass spectrum. madbarn.com

| Ion Type | Description |

| [M+Li]⁺ | Lithiated adduct ion, often used for initial identification. |

| [M-H]⁻ | Deprotonated molecular ion, providing information in negative ion mode. |

| [M-2H]²⁻ | Doubly deprotonated molecular ion, also observed in negative ion mode. |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) plays a critical role in the analysis of 2,3-di-phytanyl-glycerol by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the lipid with a high degree of confidence, which is essential for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas. nih.govnih.gov

The ability to obtain precise mass measurements with accuracies in the parts-per-million (ppm) range is a significant advantage of HRMS. nih.gov For complex lipids, this level of accuracy is often necessary to confirm the identity of the molecule and to differentiate it from other lipids with very similar masses. nih.govresearchgate.net For example, at a mass-to-charge ratio of 810.60073, a mass accuracy of 1 ppm can narrow down the number of possible elemental compositions to 11, whereas a 5 ppm accuracy would result in 48 possibilities. nih.gov

| Parameter | Value | Reference |

| Molecular Formula | C43H88O3 | nih.gov |

| Monoisotopic Mass | 652.67334666 Da | nih.gov |

| Exact Mass | 652.67334666 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural assignment of 2,3-di-phytanyl-glycerol. nih.gov Both ¹H and ¹³C NMR are utilized to elucidate the complete chemical structure, including the stereochemistry of the glycerol backbone and the connectivity of the phytanyl chains.

In the ¹H NMR spectrum of glycerol-containing lipids, specific chemical shift regions correspond to different protons within the molecule. nih.govnih.gov For instance, the protons of the glycerol moiety typically resonate between 3.70 and 5.10 ppm. nih.gov ¹³C NMR provides complementary information, with the carbon signals of the glycerol backbone appearing at distinct chemical shifts. For glycerol itself, the methine carbon (C2) resonates at approximately 73.1 ppm, while the methylene (B1212753) carbons (C1 and C3) are found at around 62.5 ppm. nih.gov These characteristic signals are instrumental in confirming the structure of 2,3-di-phytanyl-glycerol.

X-ray Crystallography for Enzyme-Substrate Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov While obtaining a crystal structure of an individual lipid like 2,3-di-phytanyl-glycerol can be challenging, X-ray crystallography is invaluable for studying its interactions with enzymes. nih.gov By co-crystallizing an enzyme with its substrate or a substrate analog, researchers can gain detailed insights into the binding mode and the catalytic mechanism. frontiersin.orgnih.gov

This technique has been fundamental in understanding the structure and function of biological macromolecules by providing a detailed view of their molecular architecture. nih.gov For enzymes that metabolize or interact with 2,3-di-phytanyl-glycerol, X-ray crystallography can reveal the specific amino acid residues involved in substrate recognition and catalysis. The resulting enzyme-substrate complex structures provide a static snapshot that is crucial for understanding the dynamic processes of lipid metabolism.

Stable Isotope Probing (SIP) for Metabolic Studies

Stable Isotope Probing (SIP) is a powerful technique used to trace the metabolic activity of microorganisms and to elucidate biosynthetic pathways. wikipedia.orgnih.gov In the context of 2,3-di-phytanyl-glycerol, SIP can be employed to understand how archaea synthesize this unique lipid. The methodology involves providing the microorganisms with a substrate that has been enriched with a stable isotope, such as ¹³C or ¹⁵N. wikipedia.orgnih.gov

Ecological and Biogeochemical Applications As a Lipid Biomarker

Tracing Archaeal Presence in Diverse Environments

Archaeol (B159478) is widely recognized as a key biomarker for detecting the presence of archaeal communities. Its stability compared to the ester-linked lipids of bacteria and eukarya ensures its preservation and utility as a tracer in a wide array of settings. nih.gov

Archaeol is a ubiquitous component of marine sediments, from coastal areas to deep-sea cold seeps, signaling the widespread presence of archaea in these environments. nih.govresearchgate.net Studies of marine sediment cores have established archaeol as a crucial biomarker for understanding benthic archaeal ecology. researchgate.net High concentrations of archaeol have been identified in various marine settings, including the Black Sea and Mediterranean cold seeps, where it serves as a sensitive indicator of methane (B114726) cycling. researchgate.netresearchgate.net Its presence in the water column and underlying sediments helps constrain the sources and turnover of archaeal lipids, aiding in paleoenvironmental studies. researchgate.net

Table 1: Occurrence of Archaeol in Marine Environments

| Environment | Location Studied | Significance of Archaeol |

|---|---|---|

| Marine Sediments | Black Sea | Sensitive marker of methane cycling archaea. researchgate.net |

| Cold Seeps | Mediterranean Mud Domes | High concentrations indicate abundant archaeal populations, particularly those involved in anaerobic methane oxidation. researchgate.net |

| Coastal Sediments | Various | Demonstrates greater resistance to degradation compared to bacterial phospholipids (B1166683). nih.gov |

In terrestrial systems, 2,3-di-phytanyl-glycerol is a reliable indicator of archaeal populations, especially in anoxic or suboxic environments. It has been detected and quantified in various terrestrial profiles, revealing insights into microbial community structure and function.

Soils and Peat: In water-saturated soils and ombrotrophic bogs, archaeol is a valuable biomarker for the presence and biomass of methanogenic archaea. nih.govresearchgate.net Its distribution in soil and peat profiles can vary with depth, reflecting changes in environmental conditions and archaeal communities. researchgate.net For instance, studies in peat bogs have shown that archaeol concentrations often increase significantly below the water table, corresponding to the transition to anaerobic conditions favorable for methanogens. researchgate.net

Permafrost: Archaeol has been detected throughout permafrost cores, serving as a marker for past archaeal biomass. tos.org Relatively high concentrations of archaeol in permafrost deposits often correlate with increased organic matter content, suggesting active microbial communities and methane production at the time of deposition. tos.org It is frequently used alongside other lipids like GDGT-0 as an indicator for methanogenic communities in these frozen environments. researchgate.net

Table 2: Archaeol as a Biomarker in Terrestrial Settings

| Environment | Key Finding | Implication |

|---|---|---|

| Water-Saturated Soils | Proposed as a useful biomarker for methanogen biomass. nih.gov | Allows for tracking changes in soil moisture status and aeration. nih.gov |

| Peat Bogs | Used to reconstruct methanogen abundance in Holocene-aged archives. researchgate.net | Provides a historical record of methanogenesis in wetlands. researchgate.net |

The gastrointestinal tracts of ruminant animals are potent anaerobic bioreactors and a significant source of global methane emissions. The archaea responsible for this methane production are primarily methanogens. gfz-potsdam.de Archaeol, as a core lipid of these methanogens, has been successfully employed as a biomarker to study methane production in ruminants. It can be extracted and quantified from bovine feces and rumen fluid, providing a proxy for the methanogen population and associated methane emissions. wikipedia.org

Specificity as a Methanogen Biomarker

While 2,3-di-phytanyl-glycerol is a general biomarker for all archaea, it has demonstrated particular utility as an indicator for methanogen biomass and activity. wikipedia.org This is because in many anoxic environments, such as water-logged soils, peatlands, and marine sediments characterized by high methane flux, methanogenic archaea are a dominant component of the archaeal community. nih.gov

In these settings, high concentrations of archaeol, especially when significantly depleted in carbon-13 (low δ¹³C values), strongly point to methanogenesis or the anaerobic oxidation of methane (AOM), a process often mediated by consortia involving methanogenic archaea operating in reverse. The analysis of related compounds, such as sn-2-hydroxyarchaeol, which is found almost exclusively in methanogens, can further enhance the specificity of this biomarker approach. researchgate.net Studies have successfully used archaeol concentrations to track methanogen populations in diverse environments, from saturated soils to the digestive systems of cattle. wikipedia.orgnih.gov

Reconstruction of Past Environmental Conditions

Archaeal lipids are central to some of the most widely used molecular proxies for reconstructing past environmental conditions. Although 2,3-di-phytanyl-glycerol itself is not a direct proxy for temperature, it is the fundamental building block for the lipids that are.

The most significant application of archaeal lipids in paleoclimatology is through the analysis of glycerol (B35011) dibiphytanyl glycerol tetraethers (GDGTs). These are membrane-spanning lipids formed by the head-to-head covalent linkage of two diether lipids, meaning that archaeol is their direct biosynthetic precursor. nih.gov

Archaea, particularly marine Thaumarchaeota, adjust the composition of their membrane GDGTs in response to temperature. Specifically, they increase the number of cyclopentane (B165970) rings within the GDGT structure as the ambient temperature rises. Geochemists have capitalized on this physiological response by developing the TEX₈₆ (Tetraether Index of 86 carbon atoms) paleotemperature proxy. This index is calculated from the relative abundance of different GDGTs preserved in marine sediments and correlates strongly with past sea surface temperatures. Therefore, while archaeol itself does not directly inform past temperatures, its role as the essential precursor to GDGTs makes it fundamentally linked to one of the most powerful tools in paleothermometry and the reconstruction of Earth's past climates. nih.gov

Limitations and Caveats in Quantitative Biomarker Applications

The journey from collecting an environmental sample to obtaining a quantitative value for a specific biomarker like 2,3-di-phytanyl-glycerol is fraught with potential pitfalls that can introduce significant uncertainty into the final data. These challenges can be broadly categorized into methodological and interpretational limitations.

Methodological Biases in Extraction and Analysis:

The very first step in biomarker analysis, the extraction of lipids from a sample matrix, can introduce significant quantitative errors. There is no single universal protocol for the extraction of archaeal lipids, and different methods can yield varying results. nih.govnih.gov For instance, the commonly used Soxhlet extraction method has been shown to have a bias against certain intact polar lipids, particularly those with thermally sensitive headgroups. nih.gov This can lead to an underestimation of these compounds in the final analysis.

A comparative study by Lengger and colleagues highlighted that while Soxhlet and Bligh & Dyer (B&D) extraction methods yielded comparable total lipid quantities, the Soxhlet method showed a significant bias against intact polar glycerol dialkyl glycerol tetraethers (GDGTs) with hexose-phosphohexose headgroups. nih.gov This is thought to be due to the thermal instability of these compounds during the prolonged heating involved in Soxhlet extraction. nih.gov In contrast, other methods like the Matyash method, which utilizes methyl tert-butyl ether (MTBE), have been reported to have a 15–20% higher recovery rate for polar lipids compared to the B&D method. nih.gov

| Extraction Method | Principle | Advantages | Known Limitations and Biases for Archaeal Lipids |

| Bligh & Dyer (B&D) | Liquid-liquid extraction using a chloroform (B151607)/methanol/water mixture. | Widely used, effective for a broad range of lipids. | Can be less efficient for highly polar lipids compared to other methods; requires careful phase separation. |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Efficient for extracting lipids from solid matrices. | Can be biased against thermally sensitive intact polar lipids; requires long extraction times and larger solvent volumes. nih.gov |

| Matyash (MTBE) | Liquid-liquid extraction using methyl tert-butyl ether. | Higher recovery of polar lipids compared to B&D. nih.gov | MTBE is highly volatile, which can pose challenges for reproducibility. nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster than traditional methods. | May preferentially liberate core lipids over intact polar lipids depending on the matrix. mdpi.com |

Analytical Challenges in Quantification:

Even after successful extraction, the accurate quantification of 2,3-di-phytanyl-glycerol and its derivatives is hampered by several analytical challenges. A major issue is the lack of commercially available authentic standards for many of the intact polar lipid forms. This makes absolute quantification difficult, and researchers often have to rely on relative quantification or use a standard for a related but different compound, which can introduce inaccuracies.

Furthermore, the structural complexity and the presence of numerous isomers of archaeal lipids can lead to co-elution during chromatographic separation, making it difficult to accurately quantify individual compounds. nih.gov High-resolution mass spectrometry can help to distinguish between different lipids, but even this technique can struggle to differentiate between isomers with the same mass-to-charge ratio.

Biological and Environmental Influences on Lipid Profiles:

A significant caveat in the interpretation of quantitative biomarker data is the uncertainty surrounding the biological sources of many archaeal lipids. nih.gov A large proportion of archaea remain uncultured, making it challenging to definitively link a specific lipid to a particular organism or metabolic pathway. This is a critical issue when using biomarkers as proxies for the abundance of specific microbial groups.

The composition of archaeal lipids, including the relative abundance of 2,3-di-phytanyl-glycerol (archaeol) and its tetraether counterpart, caldarchaeol (B1233393), is not static and can be influenced by various environmental and physiological factors. These include:

Temperature: In some thermophilic archaea, the ratio of caldarchaeol to archaeol increases with increasing growth temperature. This is thought to be an adaptation to maintain membrane fluidity at high temperatures.

pH: The pH of the growth environment has also been shown to influence the lipid composition of some archaea.

Growth Phase: The physiological state of the organisms can also affect their lipid profile. For example, in the hyperthermophilic archaeon Thermococcus kodakaraensis, a higher proportion of archaeol was observed during the logarithmic growth phase compared to the stationary phase.

A study on Thermococcus kodakaraensis provided quantitative data on how growth temperature and phase affect the archaeol to caldarchaeol ratio:

| Growth Temperature (°C) | Growth Phase | Archaeol (%) | Caldarchaeol (%) |

| 60 | Logarithmic | 65 | 35 |

| 60 | Stationary | 49 | 51 |

| 85 | Logarithmic | 30 | 70 |

| 85 | Stationary | 21 | 79 |

| 93 | Logarithmic | 28 | 72 |

| 93 | Stationary | 19 | 81 |

Synthetic Biology and Biomaterial Applications

Chemical Synthesis Methodologies for 2,3-DI-Phytanyl-glycerol and its Analogues

The limited availability of 2,3-di-phytanyl-glycerol from natural sources has necessitated the development of robust chemical synthesis methodologies. The total synthesis of this and other archaeal lipid analogues allows for the production of large quantities of these complex molecules and provides the flexibility to create novel structures with tailored properties. hawaii.eduresearchgate.net

A common strategy for the synthesis of 2,3-di-O-phytanyl-sn-glycerol involves the coupling of phytanyl bromide with a suitable glycerol (B35011) precursor. nih.gov One of the key steps in a frequently used synthetic route is the reaction of phytanyl bromide with isopropylidene threitol. nih.gov Another established method details the synthesis of 2,3-di-O-(3'R,7'R,11'R,15'-tetramethylhexadecyl)-sn-glycerol to confirm the structure of the diether isolated from the extreme halophile, Halobacterium cutirubrum. nih.gov

The synthesis of more complex analogues, such as those containing polar headgroups, has also been achieved. For instance, 2,3-di-O-phytanyl-1-O-glucopyranosylglycerol and its derivatives have been synthesized, demonstrating that the 6'-hydroxyl group of the glucose moiety can be functionalized without the need for protecting groups on the sugar. nih.gov Furthermore, novel deoxy analogues of diphytanyl glycerol phospholipids (B1166683) have been synthesized by modifying previously published procedures, resulting in compounds like 2,3-diphytanyl-sn-1-glycerol-1-phosphoryl-1'-(1',3'-propanediol). nih.gov

Synthetic strategies have also been developed for symmetrical and unsymmetrical tetraether-like analogues, which are characteristic of many extremophilic archaea. acs.orgnih.gov These syntheses are often based on the elaboration of hemimacrocyclic tetraether lipid cores from versatile building blocks, followed by the introduction of various polar head groups. acs.orgnih.gov The ability to produce these complex molecules in multigram quantities opens up possibilities for a wide range of applications. acs.org

Table 1: Selected Synthetic Methodologies for 2,3-DI-Phytanyl-glycerol and its Analogues

| Target Compound | Key Reagents/Precursors | Key Reaction Step | Reference |

|---|---|---|---|

| 2,3-di-O-phytanyl-sn-glycerol | Phytanyl bromide, Isopropylidene threitol | Coupling of phytanyl bromide and isopropylidene threitol | nih.gov |

| 2,3-di-O-(3'R,7'R,11'R,15'-tetramethylhexadecyl)-sn-glycerol | Not specified in abstract | Synthesis to confirm natural product structure | nih.gov |

| 2,3-di-O-phytanyl-1-O-glucopyranosylglycerol | Phytanyl bromide, Glucopyranosyl derivative | Glycosylation of the diphytanyl glycerol backbone | nih.gov |

| Deoxy analogues of diphytanyl glycerol phospholipids | Not specified in abstract | Modification of previously published procedures | nih.gov |

| Symmetrical and unsymmetrical tetraether-like analogues | Versatile building blocks, Hemimacrocyclic tetraether lipid cores | Elaboration of lipid cores and introduction of polar head groups | acs.orgnih.gov |

Construction of Model Membrane Systems and Vesicles

The self-assembling properties of 2,3-di-phytanyl-glycerol and its analogues in aqueous media are central to their application in the construction of model membrane systems. hawaii.edu These synthetic membranes, which include vesicles (often termed archaeosomes) and planar lipid membranes, serve as valuable tools for studying membrane biophysics and for various biotechnological applications. mdpi.comnih.gov

Archaeosomes are liposomes composed partially or entirely of archaeal lipids. nih.gov They can be formed from both diether lipids, such as 2,3-di-phytanyl-glycerol, which typically form bilayers, and tetraether lipids, which can span the membrane to form a monolayer. nih.gov The formation of these vesicles can be achieved using standard liposome (B1194612) preparation techniques, such as the hydration of a thin lipid film. researchgate.net

The resulting archaeosomes exhibit exceptional stability compared to conventional liposomes made from ester-linked phospholipids. researchgate.net This enhanced stability is attributed to the unique chemical features of archaeal lipids, including the ether linkages, which are resistant to chemical hydrolysis over a wide pH range, and the saturated, branched isoprenoid chains that promote tight packing and reduce permeability. researchgate.netnih.gov

Planar lipid membranes, also known as black lipid membranes (BLMs), have also been constructed using archaeal lipids. nih.gov These systems are useful for studying the electrical properties of membranes and for biosensing applications. While early attempts to form BLMs from archaeal lipid extracts did not show superior stability compared to those made from conventional lipids, the use of purified and synthetic archaeal lipids has led to the development of more robust planar membranes. nih.gov

Bioengineering of Membrane Stability and Function in Artificial Systems

A key focus in the bioengineering of artificial membrane systems is the enhancement of their stability and the incorporation of specific functions. The use of 2,3-di-phytanyl-glycerol and other archaeal lipids provides a powerful platform for achieving these goals due to their inherent resistance to harsh conditions. nih.govmdpi.com

The stability of membranes constructed from archaeal lipids is a direct result of their molecular architecture. The ether bonds are significantly more resistant to acidic and enzymatic hydrolysis than the ester bonds found in bacterial and eukaryotic lipids. researchgate.net Additionally, the branched methyl groups on the isoprenoid chains enhance lipid packing and increase membrane rigidity, leading to reduced permeability. mdpi.combiorxiv.org

Recent studies have shown that the stability of archaeal-like membranes can be further enhanced by using a mixture of diether and tetraether lipids. nih.govmdpi.com Membranes composed of a mix of these two types of lipids exhibit greater structural order and stability under thermal stress compared to membranes made from pure tetraether lipids alone. nih.govmdpi.com This suggests that the molecular diversity of the lipid components plays a critical role in the self-assembly, stability, and adaptability of these membranes. nih.govmdpi.com

The functional reconstitution of membrane proteins into these highly stable artificial membranes is an area of active research. For example, vesicles composed of a synthetic phytanyl-chained glycolipid have been successfully used for the functional reconstitution of the photosystem II complex from a thermophilic cyanobacterium. nih.gov The light-induced oxygen-evolving activity of the reconstituted protein was significantly higher in these synthetic archaeal lipid vesicles compared to vesicles made from conventional phosphatidylcholines. nih.gov

Applications in Biosensors and Other Biomedical Devices

The remarkable stability of membranes formed from 2,3-di-phytanyl-glycerol and its analogues makes them highly attractive for the development of biosensors and other biomedical devices. nih.gov The ability of these membranes to withstand a wide range of temperatures and pH values, and their resistance to degradation, are key advantages for creating robust and long-lasting devices. researchgate.net

Lipid membrane-based biosensors often utilize a biological recognition element, such as an antibody or enzyme, immobilized on or within the lipid bilayer. nih.gov The stability of the underlying membrane is crucial for the performance and shelf-life of the biosensor. The use of archaeal lipids can significantly enhance this stability, leading to more reliable and reusable biosensing platforms. nih.gov

Free-standing planar lipid membranes, or BLMs, are a common platform for biosensor development. nih.gov While the instability of conventional BLMs has been a significant drawback, the use of archaeal tetraether lipids to create these membranes has been explored as a means to improve their durability. nih.gov These stable membranes can serve as a matrix for incorporating ion channels or other proteins whose activity can be modulated by the presence of a target analyte, forming the basis of a biosensor.

In addition to biosensors, the unique properties of archaeal lipid-based membranes are being explored for other biomedical applications. The inherent stability of archaeosomes makes them promising candidates for use as nanocarriers, although this article will not delve into drug delivery mechanisms. Their ability to resist degradation by enzymes and extreme pH could be advantageous in various diagnostic and research applications.

Evolutionary and Phylogenetic Significance of 2,3 Di Phytanyl Glycerol

"Lipid Divide" as an Evolutionary Marker

A fundamental dichotomy in the composition of cell membranes, known as the "lipid divide," separates the Archaea from the other two domains of life, Bacteria and Eukarya. This division is considered a crucial event in early cellular evolution. The membranes of Bacteria and Eukarya are primarily composed of fatty acids linked to a glycerol-3-phosphate backbone via ester bonds. In stark contrast, archaeal membranes are characterized by isoprenoid chains, such as the phytanyl groups in 2,3-di-phytanyl-glycerol, connected to a glycerol-1-phosphate backbone through more chemically stable ether linkages. rug.nlnih.gov

This structural difference has significant evolutionary implications. The use of the sn-2,3 stereoisomer of glycerol (B35011) in Archaea is a key distinguishing feature from the sn-1,2 glycerol used by Bacteria and Eukarya. wikipedia.org This stereochemical difference, along with the ether versus ester linkage, is not a trivial biochemical variation but rather a deep evolutionary marker that suggests a very early divergence of these domains from a common ancestor. uu.nl The chemical stability of the ether bond in 2,3-di-phytanyl-glycerol provides archaea with enhanced resistance to hydrolysis, a critical advantage in the extreme environments they often inhabit. nih.gov

Table 1: Key Differences in Membrane Lipid Composition

| Feature | Archaea | Bacteria & Eukarya |

| Glycerol Backbone | sn-Glycerol-1-phosphate (B1203117) | sn-Glycerol-3-phosphate |

| Hydrocarbon Chains | Isoprenoids (e.g., Phytanyl) | Fatty Acids |

| Linkage to Glycerol | Ether | Ester |

| Core Lipid Example | 2,3-di-O-phytanyl-sn-glycerol (Archaeol) | Phosphatidylethanolamine (B1630911) |

Implications for the Last Universal Common Ancestor (LUCA)

The nature of the cell membrane of the Last Universal Common Ancestor (LUCA) is a subject of intense scientific debate, and the lipid divide is central to this discussion. One prominent hypothesis suggests that LUCA may have possessed a "mixed" or heterochiral membrane, containing a combination of both archaeal-type (ether-linked isoprenoids) and bacterial-type (ester-linked fatty acids) lipids. uu.nl This mixed membrane would have been inherently less stable, potentially driving the evolutionary segregation of the two distinct membrane chemistries and, consequently, the divergence of the archaeal and bacterial lineages. rug.nl

Genomic reconstructions of LUCA's gene content suggest it was an anaerobic, CO2-fixing, H2-dependent thermophile. hhu.de Such an organism would have inhabited a geochemically active environment, rich in hydrogen, carbon dioxide, and iron, likely a hydrothermal setting. hhu.de A membrane containing stable ether-linked lipids like 2,3-di-phytanyl-glycerol would have been advantageous in such a high-temperature environment. While direct fossil evidence of LUCA is absent, the biochemical similarities across all life strongly support its existence. wikipedia.org The investigation into the properties of mixed-lipid membranes and the genomic analysis of modern prokaryotes continue to shed light on the potential characteristics of this ancient ancestor.

Phylogenetic Distribution and Taxonomic Utility within Archaea

Within the domain Archaea, the distribution and structural variations of ether-linked lipids, including the foundational 2,3-di-phytanyl-glycerol (also known as archaeol), serve as valuable tools for phylogenetic and taxonomic studies. researchgate.netnih.gov Archaeol (B159478) is a core lipid found across a wide range of archaeal phyla. researchgate.net However, its modifications and the presence of more complex tetraether lipids derived from it can be characteristic of specific archaeal lineages.

For instance, the lipids of methanogenic archaea are composed of diphytanyl glycerol diethers and, in some cases, dibiphytanyl diglycerol tetraethers. nih.gov The relative proportions of these lipids can vary between different methanogen groups; for example, Methanobacterium and Methanospirillum contain both types in nearly equal amounts, while Methanosarcina and Methanococcus primarily possess the diether form. nih.gov

Furthermore, more complex tetraether lipids, such as glycerol dialkyl glycerol tetraethers (GDGTs), are particularly abundant in Crenarchaeota and some Euryarchaeota. nih.gov The number of cyclopentane (B165970) rings within these GDGTs can vary and is often correlated with environmental factors, but their presence and specific structures can also be indicative of phylogenetic relationships. The analysis of these lipid profiles provides a chemotaxonomic approach to classifying archaea, complementing traditional 16S rRNA gene sequencing. nih.gov

Table 2: Distribution of Key Ether Lipids in Selected Archaeal Groups

| Archaeal Group | 2,3-di-phytanyl-glycerol (Archaeol) | Glycerol Dialkyl Glycerol Tetraethers (GDGTs) |

| Halophiles | Abundant | Generally Absent |

| Methanogens | Abundant | Present in some species |

| Thermophilic Crenarchaeota | Present | Abundant |

| Thermoplasmatales | Present | Abundant |

Adaptive Evolution of Membrane Lipids in Extremophiles

The prevalence of 2,3-di-phytanyl-glycerol and its derivatives in extremophilic archaea is a testament to the adaptive evolution of membrane lipids. The unique chemical properties of these molecules confer remarkable stability, allowing archaea to thrive in environments with extreme temperatures, pH levels, and salinity. nih.gov

The ether linkage is inherently more resistant to chemical hydrolysis than the ester linkage found in bacterial and eukaryotic lipids, providing a significant advantage in acidic or alkaline conditions. nih.gov The saturated, branched isoprenoid chains of 2,3-di-phytanyl-glycerol pack tightly into the membrane, reducing its permeability to ions and protons, which is crucial for maintaining a stable internal cellular environment in harsh external conditions.

In hyperthermophiles, further adaptations are observed. Two molecules of 2,3-di-phytanyl-glycerol can be covalently linked head-to-head to form a transmembrane tetraether lipid, such as caldarchaeol (B1233393). wikipedia.org This creates a monolayer membrane that is more rigid and stable at high temperatures than the typical lipid bilayer. Additionally, archaea can modify the structure of their tetraether lipids by introducing cyclopentane rings into the long hydrocarbon chains. nih.govmontana.edu An increase in the number of these rings generally correlates with an adaptation to higher temperatures and lower pH, as it further enhances the packing and stability of the membrane. nih.gov This ability to adjust membrane lipid composition is a critical phenotypic trait that has enabled the diversification of archaea into a wide range of extreme environments. nih.gov

Future Research Directions

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

While significant strides have been made in understanding the biosynthesis of archaeal lipids, several key aspects of the pathway leading to 2,3-di-phytanyl-glycerol and more complex tetraether lipids remain enigmatic. rug.nlfrontiersin.org The biosynthesis of the core diether lipid, archaeol (B159478) (sn-2,3-diphytanylglycerol), is relatively well-understood, but the precise mechanisms and enzymes involved in forming tetraether lipids are still largely unknown. frontiersin.orgnih.gov

Future research will likely focus on identifying and characterizing the enzymes responsible for the head-to-head coupling of two phytanyl chains to form the biphytanyl chains of tetraether lipids. nih.gov This reaction is particularly intriguing as it involves the formation of a C-C bond between two unactivated sp3-hybridized carbon atoms. nih.gov The recent discovery of a radical S-adenosylmethionine (SAM) enzyme responsible for biphytanyl chain formation in Methanocaldococcus jannaschii represents a major breakthrough in this area. nih.gov Further studies are needed to determine if this is a universal mechanism across all tetraether-producing archaea.

Additionally, a complete inventory of the intermediates in these pathways is yet to be compiled. The identification of these molecules will be crucial for a comprehensive understanding of the metabolic flow and regulation of archaeal lipid synthesis.

Table 1: Key Enzymes in the Biosynthesis of Archaeal Ether Lipids and Areas for Future Investigation

| Enzyme | Function | Research Status | |

|---|---|---|---|

| Glycerol-1-phosphate dehydrogenase (G1PDH) | Reduces dihydroxyacetone phosphate (B84403) (DHAP) to sn-glycerol-1-phosphate (B1203117) (G1P). nih.govacs.org | Well-characterized. | Investigating its regulation and potential isoforms. |